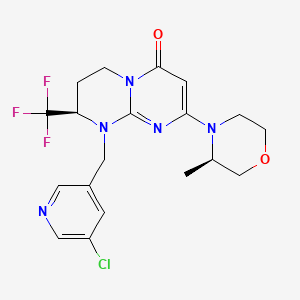

SAR405 R enantiomer

描述

属性

IUPAC Name |

(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR405 R Enantiomer: A Technical Overview of the Inactive Stereoisomer and its Potent Counterpart

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is widely recognized as a first-in-class, potent, and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). It functions as an ATP-competitive inhibitor, playing a crucial role in the modulation of essential cellular processes such as autophagy and endosomal trafficking. It is important to note that the biological activity of SAR405 is stereospecific. The potent inhibitory activity is attributed to the (S)-enantiomer, while the SAR405 R enantiomer is the less active counterpart .[1] This guide provides a comprehensive overview of the mechanism of action of the active (S)-enantiomer of SAR405, with the understanding that the R enantiomer does not significantly contribute to Vps34 inhibition.

Core Mechanism of Action: Inhibition of Vps34

The primary molecular target of the active (S)-enantiomer of SAR405 is Vps34, a lipid kinase that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[2][3] PtdIns3P is a key signaling lipid that recruits a variety of effector proteins containing PtdIns3P-binding domains (such as FYVE and PX domains), thereby regulating membrane trafficking and the initiation of autophagy.[4]

The (S)-enantiomer of SAR405 binds to the ATP-binding pocket of Vps34, preventing the phosphorylation of PtdIns.[3][5] This inhibition disrupts the downstream signaling pathways that are dependent on PtdIns3P, leading to the cellular effects observed with SAR405 treatment.

Quantitative Pharmacological Data ((S)-Enantiomer)

The following tables summarize the key quantitative data for the active (S)-enantiomer of SAR405. No quantitative data for the R enantiomer is publicly available, reflecting its status as the inactive stereoisomer.

| Parameter | Value | Assay Type | Reference |

| IC | 1.2 nM | Biochemical (Vps34) | [6] |

| K | 1.5 nM | Biophysical | [2] |

| IC | 27 nM | Cellular (GFP-FYVE) | [5] |

| IC | 42 nM | Cellular (Autophagosome formation) | [6] |

| IC | 419 nM | Cellular (Starvation-induced autophagy) | [5][6] |

Table 1: In Vitro and Cellular Potency of SAR405 (S)-enantiomer

| Kinase Family | Activity | Concentration | Reference |

| Class I PI3Ks | Inactive | Up to 10 µM | [7] |

| Class II PI3Ks | Inactive | Up to 10 µM | [7] |

| mTOR | Inactive | Up to 10 µM | [7] |

Table 2: Kinase Selectivity of SAR405 (S)-enantiomer

Signaling Pathway and Cellular Consequences

Inhibition of Vps34 by the (S)-enantiomer of SAR405 leads to a cascade of cellular events, primarily the disruption of autophagy and endosomal trafficking.

-

Inhibition of Autophagy: Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome. Vps34 is essential for the nucleation of the autophagosome. By inhibiting Vps34, SAR405 blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates like p62.[5] This inhibition occurs in both basal and induced autophagy, such as that triggered by starvation or mTOR inhibitors.[5][6]

-

Disruption of Endosomal Trafficking: Vps34-generated PtdIns3P is also crucial for the maturation of endosomes and their fusion with lysosomes. SAR405 treatment disrupts this process, leading to defects in late endosome to lysosome trafficking and impaired lysosomal function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Stereoselective Synthesis of the SAR405 R-enantiomer: A Potent and Selective Vps34 Inhibitor for Autophagy Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 has emerged as a first-in-class, highly potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This enzyme plays a pivotal role in the initiation of autophagy, a fundamental cellular process for lysosomal degradation and recycling of cellular components. The discovery of SAR405, specifically its R-enantiomer, has provided a critical pharmacological tool to dissect the intricate Vps34 signaling pathway and has opened new avenues for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer. This technical guide details the discovery process that identified the R-enantiomer as the active component, provides a comprehensive overview of its stereoselective synthesis, and outlines the key experimental protocols for its characterization.

Discovery of the SAR405 R-enantiomer

The development of SAR405 was driven by the need for a specific inhibitor to probe the function of Vps34, distinguishing its activity from other PI3K class members. While the specific details comparing the biological activity of the R and S enantiomers of the final SAR405 molecule are not publicly available in full detail, the discovery process typical for chiral drugs involves the synthesis of both enantiomers and their subsequent evaluation in biological assays to identify the eutomer (the pharmacologically more active enantiomer). The chemical name, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, explicitly denotes the stereochemistry at both chiral centers, indicating that the R-configuration of the 3-methylmorpholino moiety and the S-configuration at the trifluoromethyl-substituted carbon are crucial for its high-affinity binding and potent inhibition of Vps34. The selection of the R-enantiomer of the 3-methylmorpholine (B1346471) substituent, in particular, was a key finding during the lead optimization process.

Biological Activity and Selectivity

SAR405 exhibits exceptional potency against human Vps34. This high affinity is attributed to its unique binding mode within the ATP-binding cleft of the enzyme. The exquisite selectivity profile of SAR405 is a hallmark of its design, showing minimal activity against other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at high concentrations.[1] This specificity makes it a superior tool for studying Vps34-mediated biology compared to broader-spectrum PI3K inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative data for SAR405 based on published literature.

| Parameter | Value | Reference |

| Vps34 IC50 | 1.2 nM | [2] |

| Vps34 Kd | 1.5 nM | [1] |

| GFP-FYVE Cellular Assay IC50 | 27 nM | [3] |

| Autophagy Inhibition (starved cells) IC50 | 419 nM | [3][4] |

| Autophagy Inhibition (mTOR inhibitor-induced) IC50 | 42 nM | [4] |

Table 1: In Vitro and Cellular Potency of SAR405

| Kinase Family | Selectivity | Reference |

| Class I PI3Ks | Inactive up to 10 µM | [1] |

| Class II PI3Ks | Inactive up to 10 µM | [1] |

| mTOR | Inactive up to 10 µM | [1] |

Table 2: Kinase Selectivity Profile of SAR405

Stereoselective Synthesis of SAR405 R-enantiomer

The synthesis of the SAR405 R-enantiomer is a multi-step process that requires precise control of stereochemistry at two chiral centers. A detailed, step-by-step protocol for the entire molecule is proprietary; however, based on available information and general principles of medicinal chemistry, a plausible synthetic strategy can be outlined. The synthesis involves the preparation of two key chiral building blocks: (R)-3-methylmorpholine and a pyrimidone core with a stereocenter at the trifluoromethyl-substituted position, followed by their coupling.

Synthesis of (R)-3-methylmorpholine

The (R)-3-methylmorpholine fragment is a critical component for the potency and selectivity of SAR405. Its synthesis can be achieved through various stereoselective methods. One common approach involves the reduction of a chiral morpholinone precursor.

Experimental Protocol: Synthesis of (R)-3-methylmorpholine

-

Preparation of (R)-5-methylmorpholin-3-one: This chiral lactam can be synthesized from an appropriate chiral starting material, such as (R)-alaninol.

-

Reduction of the Lactam: A solution of (R)-5-methylmorpholin-3-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to 0°C under an inert atmosphere (e.g., nitrogen).

-

A reducing agent, such as lithium aluminum hydride (LAH), is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution at 0°C.

-

The resulting slurry is filtered, and the filtrate is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (R)-3-methylmorpholine as an oil.

Asymmetric Synthesis of the Chiral Pyrimidone Core

The synthesis of the trifluoromethyl-containing pyrimidone core with the correct stereochemistry is another crucial aspect of the overall synthesis. Asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, are likely employed to establish the desired stereocenter.

Final Assembly of SAR405

The final steps of the synthesis would involve the coupling of the (R)-3-methylmorpholine fragment to the pyrimidone core, followed by the attachment of the (5-chloropyridin-3-yl)methyl group. The specific reaction conditions for these coupling steps are optimized to ensure high yields and retention of stereochemical integrity.

Key Experimental Protocols

Vps34 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Vps34.

Methodology:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, and 2 mM MnCl₂), the Vps34 enzyme, and the lipid substrate phosphatidylinositol (PI) presented in phosphatidylserine (B164497) (PS) vesicles.[5]

-

Inhibitor Addition: A serial dilution of the test compound (e.g., SAR405) is added to the wells.

-

Reaction Initiation: The reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP), to a final concentration in the low micromolar range.

-

Incubation: The plate is incubated at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (phosphatidylinositol 3-phosphate, PtdIns(3)P) is quantified. This can be done by separating the lipids using thin-layer chromatography (TLC) followed by autoradiography or by using non-radioactive methods such as specific antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ADP production.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

GFP-FYVE Cellular Assay for PtdIns(3)P Detection

This cell-based assay monitors the levels of PtdIns(3)P in living cells, which is the direct product of Vps34 activity. The FYVE domain is a protein motif that specifically binds to PtdIns(3)P.

Methodology:

-

Cell Line and Transfection: A suitable cell line (e.g., HeLa or U2OS) is transiently or stably transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and a tandem FYVE domain (GFP-2xFYVE). This fusion protein localizes to endosomal membranes rich in PtdIns(3)P, appearing as fluorescent puncta.

-

Compound Treatment: The transfected cells are treated with various concentrations of the Vps34 inhibitor (e.g., SAR405) for a specific duration.

-

Imaging: The cells are imaged using fluorescence microscopy. Inhibition of Vps34 leads to a decrease in cellular PtdIns(3)P levels, causing the GFP-2xFYVE probe to dissociate from the endosomes and disperse into the cytoplasm.

-

Quantification: The number and intensity of the fluorescent puncta are quantified using image analysis software.

-

Data Analysis: The IC50 value is determined by plotting the reduction in puncta against the inhibitor concentration.

Visualizations

Vps34 Signaling Pathway in Autophagy

Caption: Vps34 signaling pathway in autophagy initiation.

Experimental Workflow for Enantiomer Discovery

Caption: General workflow for chiral drug discovery.

Conclusion

The discovery of the SAR405 R-enantiomer represents a significant advancement in the field of autophagy research. Its high potency and selectivity for Vps34 have provided an invaluable tool for elucidating the complex roles of this lipid kinase in cellular physiology and disease. The stereoselective synthesis of this complex molecule underscores the capabilities of modern medicinal chemistry in creating precisely tailored therapeutic agents. Further investigation into the therapeutic potential of SAR405 and other Vps34 inhibitors is warranted, particularly in the context of oncology and other diseases with autophagy-related pathologies.

References

- 1. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate: observation of an unexpected rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, CasNo.1523406-39-4 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

In Vitro Characterization of the p53-MDM2 Inhibitor SAR405838: A Technical Guide

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In many cancers with wild-type p53, its function is abrogated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to p53 and promotes its degradation.[1] Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1]

SAR405838 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[2][3] It was developed through the optimization of earlier compounds and has demonstrated significant preclinical activity in various cancer models.[1][4] This technical guide provides an in-depth overview of the in vitro characterization of SAR405838, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Biochemical Activity and Binding Affinity

SAR405838 exhibits high-affinity binding to the p53-binding pocket of MDM2, effectively displacing p53.[2][5] The binding affinity of SAR405838 to human MDM2 has been quantified using competitive binding assays.

Table 1: Biochemical Binding Affinity of SAR405838 to MDM2

| Ligand | Target Protein | Binding Affinity (Ki) | Reference |

| SAR405838 | Human MDM2 | 0.88 nM | [1][2][5] |

| MI-219 | Human MDM2 | >10-fold weaker than SAR405838 | [5] |

| Nutlin-3a | Human MDM2 | >50-fold weaker than SAR405838 | [5] |

| p53 peptide | Human MDM2 | >1,000-fold weaker than SAR405838 | [5] |

A co-crystal structure of SAR405838 in complex with MDM2 revealed that it mimics the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are critical for the interaction.[2][3] Furthermore, SAR405838 engages in additional interactions and induces a conformational change in the N-terminal region of MDM2, contributing to its high binding affinity.[2][3]

Cellular Activity

In cellular assays, SAR405838 demonstrates potent and specific activation of the p53 pathway in cancer cell lines with wild-type p53.[2] This leads to a cascade of downstream events, including cell cycle arrest and apoptosis.

Activation of the p53 Signaling Pathway

The efficacy of SAR405838 in activating the p53 pathway has been demonstrated through the dose-dependent upregulation of p53 target genes and proteins.

Table 2: Cellular Activity of SAR405838 in p53 Pathway Activation

| Cell Line | Assay | Target | EC50 | Reference |

| SJSA-1 (Osteosarcoma) | mRNA Upregulation | MDM2 | 0.3 - 0.6 µM | [5] |

| p21 | 0.3 - 0.6 µM | [5] | ||

| PUMA | 0.3 - 0.6 µM | [5] | ||

| HCT-116 (Colon Cancer) | mRNA Upregulation | MDM2 | 0.7 µM | [5] |

| p21 | 0.7 µM | [5] |

Western blot analyses have confirmed the dose-dependent increase in p53, p21, and MDM2 protein levels in various cancer cell lines upon treatment with SAR405838.[2] A clear effect on protein levels was observed at concentrations as low as 100 nM in RS4;11 acute leukemia and LNCaP prostate cancer cell lines.[2]

Anti-proliferative and Pro-apoptotic Effects

The activation of the p53 pathway by SAR405838 translates into potent anti-proliferative and pro-apoptotic effects in cancer cells harboring wild-type p53.

Table 3: Anti-proliferative Activity of SAR405838 in Cancer Cell Lines

| Cell Line | p53 Status | IC50 | Reference |

| SJSA-1 (Osteosarcoma) | Wild-type | Potent (specific values not detailed in provided abstracts) | [2] |

| HCT-116 (Colon Cancer) | Wild-type | Potent (specific values not detailed in provided abstracts) | [2] |

| RS4;11 (Acute Leukemia) | Wild-type | Potent (specific values not detailed in provided abstracts) | [2] |

| LNCaP (Prostate Cancer) | Wild-type | Potent (specific values not detailed in provided abstracts) | [2] |

| p53 mutant/deleted cell lines | Mutant/Deleted | ≥10 µM | [5] |

SAR405838 has been shown to be significantly more potent in inhibiting cell growth in wild-type p53 cancer cell lines compared to its predecessors, MI-219 and nutlin-3a.[5] The compound's activity is highly specific, with minimal effects on cell lines with mutated or deleted p53.[2][5] Furthermore, SAR405838 has been shown to induce robust apoptosis, as evidenced by the cleavage of caspase-3 and PARP in sensitive cell lines like SJSA-1.[2]

Experimental Protocols

Biochemical Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound to MDM2.

-

Reagents and Materials: Recombinant human MDM2 protein, a high-affinity fluorescently labeled or biotinylated p53-based peptide tracer, test compound (SAR405838), and an appropriate buffer system.

-

Procedure:

-

A constant concentration of the MDM2 protein and the tracer peptide are incubated together.

-

Serial dilutions of the test compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The amount of bound tracer is measured using a suitable detection method (e.g., fluorescence polarization, HTRF).

-

The IC50 value (the concentration of the test compound that displaces 50% of the bound tracer) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cellular p53 Pathway Activation Assay (Western Blotting)

This method is used to assess the induction of p53 and its downstream target proteins.

-

Cell Culture: Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) are cultured to a suitable confluency.

-

Treatment: Cells are treated with varying concentrations of SAR405838 or a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of SAR405838 for a specified period (e.g., 4 days).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Caption: p53-MDM2 signaling pathway and the mechanism of action of SAR405838.

References

Unveiling the Target of SAR405's "Less Active" R Enantiomer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the target protein identification for the R enantiomer of SAR405, a potent inhibitor of autophagy. While SAR405 is a well-characterized racemic compound that selectively targets the class III phosphoinositide 3-kinase (PI3K), Vps34, detailed information regarding its individual enantiomers has been less accessible. This document collates available data to elucidate the specific interactions and activity of the SAR405 R enantiomer for researchers, scientists, and drug development professionals.

Executive Summary

SAR405 is a highly selective and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), a critical enzyme in the initiation of autophagy. The racemic mixture of SAR405 has been extensively studied and demonstrates nanomolar potency against Vps34. Information from commercial suppliers and the broader scientific context strongly indicates that the biological activity of SAR405 resides primarily in one of its enantiomers. The This compound is consistently referred to as the less active of the two .

This guide will detail the experimental framework used to characterize Vps34 inhibitors, which would be applicable to the specific analysis of the this compound, and explore the Vps34 signaling pathway.

Quantitative Data Summary

Although specific quantitative data for the this compound is not publicly available, the following table summarizes the reported activity of the racemic SAR405, which is understood to be predominantly driven by the more active S enantiomer.

| Compound | Target | Assay Type | Metric | Value (nM) | Reference |

| SAR405 (racemate) | Vps34 | Biochemical Kinase Assay | IC50 | 1.2 | [1] |

| SAR405 (racemate) | Vps34 | Binding Assay | Kd | 1.5 | [2] |

| Vps34-IN-1 (racemate) | Vps34 | Biochemical Kinase Assay | IC50 | 25 | [3] |

| SAR405 (racemate) | Autophagy Inhibition (Cellular) | GFP-LC3 Assay | IC50 | 419 | [4] |

| SAR405 (racemate) | PtdIns(3)P Inhibition (Cellular) | GFP-FYVE Assay | IC50 | 27 | [5] |

Note: Vps34-IN-1 is another name for SAR405. The variation in IC50 values can be attributed to different assay conditions and recombinant protein batches.

Experimental Protocols

The identification and characterization of the target for a compound like the this compound would involve a series of experiments, from chiral separation to biochemical and cellular assays. Below are detailed methodologies for key experiments.

Chiral Separation of SAR405 Enantiomers

The first critical step is the separation of the racemic SAR405 into its individual R and S enantiomers.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose, is selected. The choice of column is critical and often requires screening.

-

Mobile Phase: A mixture of solvents, typically a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) or isopropanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is used to monitor the elution of the compounds.

-

Fraction Collection: As the two enantiomeric peaks elute at different retention times, they are collected into separate fractions.

-

Purity Analysis: The enantiomeric purity of the collected fractions is confirmed using analytical chiral HPLC.

Target Engagement and Affinity Measurement

To confirm that the R enantiomer binds to Vps34 and to quantify its affinity, a direct binding assay is employed.

Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

-

SPR Protocol Outline:

-

Immobilization: Recombinant human Vps34 protein is immobilized on a sensor chip.

-

Binding: A series of concentrations of the this compound are flowed over the chip surface.

-

Detection: The binding events are detected in real-time by measuring changes in the refractive index at the sensor surface.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

-

In Vitro Kinase Activity Assay

To measure the functional inhibitory activity of the R enantiomer on Vps34's kinase activity, a biochemical assay is performed.

Methodology: Radioactive Liposome Kinase Assay [3][6]

-

Substrate Preparation: Liposomes containing phosphatidylinositol (PtdIns) are prepared by extrusion.

-

Kinase Reaction: Recombinant Vps34/Vps15 complex is incubated with the PtdIns liposomes, the this compound (at various concentrations), and [γ-³²P]ATP in a kinase reaction buffer.

-

Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., chloroform/methanol/HCl).

-

Lipid Extraction: The radiolabeled lipid product, phosphatidylinositol 3-phosphate (PtdIns(3)P), is extracted.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of ³²P incorporated into PtdIns(3)P is quantified using a phosphorimager. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Inhibition Assay

To assess the ability of the R enantiomer to inhibit Vps34 activity within a cellular context, a target engagement assay using a fluorescent biosensor is utilized.

Methodology: GFP-FYVE Probe Relocalization Assay [3][5]

-

Cell Line: A cell line stably expressing a green fluorescent protein (GFP) fused to a tandem FYVE domain (GFP-FYVE) is used. The FYVE domain specifically binds to PtdIns(3)P.

-

Treatment: The GFP-FYVE expressing cells are treated with varying concentrations of the this compound.

-

Imaging: Live-cell imaging is performed using a high-content imaging system or a confocal microscope.

-

Analysis: In untreated cells, the GFP-FYVE probe localizes to endosomes, appearing as distinct puncta. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels, causing the GFP-FYVE probe to disperse into the cytoplasm. The IC50 is calculated based on the concentration-dependent decrease in GFP puncta.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Enantiomer Target Identification

Caption: Experimental workflow for SAR405 enantiomer analysis.

Vps34 Signaling Pathway in Autophagy

References

- 1. Quantitative analysis of autophagy-related protein stoichiometry by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natureasia.com [natureasia.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Mitophagy is primarily due to alternative autophagy and requires the MAPK1 and MAPK14 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of SAR405: An In-depth Technical Guide with a Focus on the R Enantiomer

Introduction

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2] Vps34 plays a crucial role in the initiation of autophagy and in vesicle trafficking. By producing phosphatidylinositol 3-phosphate (PI3P), Vps34 facilitates the recruitment of proteins essential for the formation of autophagosomes. SAR405, by competitively binding to the ATP-binding site of Vps34, effectively blocks this process.[1][2] This document aims to provide a comprehensive technical overview of the pharmacological profile of SAR405, with a specific focus on its R enantiomer.

It is important to note that while SAR405 is well-characterized, publicly available scientific literature and technical datasheets lack specific quantitative pharmacological data for the R enantiomer of SAR405. It has been qualitatively described as the less active enantiomer.[3] Therefore, this guide will present the detailed pharmacological data for the parent compound SAR405, which is presumed to be the more active enantiomer or a racemic mixture, and will provide the experimental framework through which the specific activity of the R enantiomer could be determined.

Quantitative Pharmacological Data of SAR405

The following tables summarize the key quantitative data for the parent compound, SAR405.

Table 1: In Vitro Binding Affinity and Potency of SAR405 against Vps34

| Parameter | Value | Species | Assay Type | Reference |

| Kd | 1.5 nM | Human | Surface Plasmon Resonance (SPR) | [1] |

| Biochemical IC50 | 1.2 nM | Human | Kinase Assay | [1] |

Table 2: Cellular Activity of SAR405

| Parameter | Cell Line | Value | Assay Type | Reference |

| Autophagosome Formation IC50 (mTOR inhibition-induced) | H1299 | 42 nM | GFP-LC3 Puncta Formation | [1] |

| Autophagy Inhibition IC50 (starvation-induced) | HeLa | 419 nM | GFP-LC3 Translocation | [1] |

Mechanism of Action and Signaling Pathway

SAR405 exerts its biological effects by inhibiting the kinase activity of Vps34. Vps34 is a central component of the autophagy initiation complex, which also includes Beclin-1, Vps15, and Atg14L. Upon activation by upstream signals such as nutrient deprivation (which inhibits mTOR), the Vps34 complex generates PI3P on the surface of the phagophore (autophagosome precursor). PI3P then serves as a docking site for effector proteins containing a PI3P-binding FYVE domain, such as DFCP1 and WIPI proteins, which are essential for the expansion and closure of the autophagosome. By inhibiting Vps34, SAR405 prevents the production of PI3P, thereby halting autophagosome formation and subsequent autophagy.

Caption: Signaling pathway of SAR405-mediated autophagy inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of the SAR405 R enantiomer.

Vps34 Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the concentration of the this compound required to inhibit 50% of Vps34 kinase activity in a purified system.

Materials:

-

Recombinant human Vps34/Vps15 complex

-

L-α-phosphatidylinositol (PI) substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

-

This compound stock solution (in DMSO)

-

96-well reaction plates

-

Phospholipid vesicle mix

-

Stop solution (e.g., 1 M HCl)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of the this compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the Vps34/Vps15 enzyme complex to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate mixture containing PI vesicles and [γ-32P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the radiolabeled PI3P product.

-

Quantify the amount of incorporated 32P using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To measure the inhibitory effect of the this compound on autophagosome formation in cells.

Materials:

-

A stable cell line expressing GFP-LC3 (e.g., U2OS, HeLa, or H1299)

-

Complete cell culture medium

-

Autophagy inducer (e.g., rapamycin, everolimus, or starvation medium - EBSS)

-

This compound stock solution (in DMSO)

-

96-well imaging plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed the GFP-LC3 expressing cells into 96-well imaging plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound or DMSO (vehicle control) for a short pre-incubation period (e.g., 1 hour).

-

Induce autophagy by adding the autophagy inducer to the wells.

-

Incubate the cells for a time sufficient to induce robust GFP-LC3 puncta formation (e.g., 4-6 hours).

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the number and intensity of GFP-LC3 puncta per cell using automated image analysis software.

-

Calculate the percentage of inhibition of puncta formation for each compound concentration.

-

Determine the IC50 value by plotting the dose-response curve.

Caption: Experimental workflow for cellular autophagy assay.

Cell Proliferation Assay

Objective: To assess the effect of the this compound on the proliferation of cancer cell lines, alone and in combination with other agents like mTOR inhibitors.

Materials:

-

Cancer cell lines of interest (e.g., renal cell carcinoma lines like 786-O or ACHN)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

mTOR inhibitor (e.g., everolimus) stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

-

Plate reader capable of measuring absorbance or luminescence

Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare a matrix of drug concentrations, including serial dilutions of the this compound alone, the mTOR inhibitor alone, and combinations of both.

-

Add the drug solutions or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for Resazurin, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the IC50 values for each compound alone and in combination. Synergy can be calculated using methods such as the Bliss additivity model or the Chou-Talalay method.

Conclusion

SAR405 is a highly potent and selective inhibitor of Vps34, a key regulator of autophagy. While the pharmacological profile of the parent compound is well-documented, specific quantitative data for the R enantiomer are not currently available in the public domain, with the exception of it being the less active stereoisomer. The experimental protocols detailed in this guide provide a clear framework for the comprehensive characterization of the this compound's binding affinity, cellular activity, and anti-proliferative effects. Such studies would be crucial for a complete understanding of its pharmacological profile and its potential as a research tool or therapeutic agent.

References

An In-depth Technical Guide to the Biological Activity of the SAR405 R Enantiomer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the biological activity of the enantiomers of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While extensive data is available for the active S-enantiomer (often referred to simply as SAR405 in literature), this document specifically addresses the biological profile of the R-enantiomer, contextualizing its activity within the broader understanding of SAR405's mechanism of action.

Introduction to SAR405 and Vps34

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34, the sole class III PI3K in mammals.[1][2] Vps34 plays a critical role in intracellular vesicle trafficking, most notably in the initiation of autophagy and the maturation of endosomes.[3][4] By catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), Vps34 facilitates the recruitment of effector proteins to membrane surfaces, driving the formation of autophagosomes and regulating endocytic sorting.[5] Due to its central role in these pathways, Vps34 has emerged as a key therapeutic target in oncology and other diseases where autophagy is dysregulated.[4][6]

Enantioselectivity of SAR405

Chirality is a critical factor in drug design, with enantiomers often exhibiting significant differences in biological activity.[7] In the case of SAR405, the biological activity resides predominantly in one enantiomer. The SAR405 R enantiomer is reported to be the less active of the two. While specific quantitative data for the R enantiomer is not extensively published, the high potency of the racemate and the S-enantiomer strongly suggests a significant difference in activity between the two chiral forms.

Quantitative Biological Data

The following tables summarize the quantitative data for SAR405. It is important to note that these values are typically reported for the racemate or the active S-enantiomer. The activity of the R enantiomer is significantly lower.

Table 1: In Vitro Kinase and Cellular Activity of SAR405

| Parameter | Target/Assay | Value | Reference(s) |

| IC50 | Recombinant Human Vps34 | 1.2 nM | [1][2] |

| Kd | Recombinant Human Vps34 | 1.5 nM | [1][2] |

| Cellular IC50 | GFP-FYVE HeLa cells (on-target) | 27 nM | [1] |

| Cellular IC50 | Autophagosome formation (mTOR inhibition-induced) | 42 nM | [1][2] |

| Cellular IC50 | Autophagy (starvation-induced, GFP-LC3) | 419 nM | [1][2] |

Table 2: Selectivity Profile of SAR405

| Kinase Class | Specific Kinases | Activity | Reference(s) |

| Class I PI3Ks | p110α, p110β, p110δ, p110γ | No significant inhibition | [1] |

| Class II PI3Ks | PI3K-C2α, PI3K-C2β, PI3K-C2γ | No significant inhibition | [1] |

| Class IV PI3K | mTOR | No significant inhibition | [1] |

| Protein Kinases | Broad panel | No significant activity | [1] |

Signaling Pathways and Mechanism of Action

SAR405 exerts its biological effects by inhibiting the kinase activity of Vps34, thereby preventing the production of PI(3)P. This has two major downstream consequences: the inhibition of autophagy and the disruption of endosomal trafficking.

Vps34-Mediated Autophagy Signaling Pathway

The diagram below illustrates the central role of Vps34 in the autophagy pathway and the point of inhibition by SAR405. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1 and Vps34 complexes. During starvation or other stress, mTORC1 is inactivated, allowing for the activation of the Vps34 complex, PI(3)P production, and subsequent autophagosome formation.

References

- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The SAR405 R-Enantiomer: A Technical Guide to its Use as a Negative Control in Autophagy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SAR405 R-enantiomer and its application as a negative control in autophagy research. SAR405 is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K-III), also known as vacuolar protein sorting 34 (Vps34).[1][2] By inhibiting Vps34, SAR405 effectively blocks the initiation of autophagy.[3][4] In drug discovery and mechanistic studies, the use of a structurally related but inactive compound as a negative control is crucial for validating that the observed effects are due to the specific inhibition of the intended target. The R-enantiomer of SAR405 serves this purpose. While the S-enantiomer is the active inhibitor, the R-enantiomer is reported to be the less active form, making it an ideal negative control for experiments investigating the role of Vps34 in autophagy.[1]

Introduction to SAR405 and its Role in Autophagy

SAR405 is an ATP-competitive inhibitor of Vps34, a critical enzyme in the autophagy pathway.[3][5] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PI3P).[6] PI3P plays a crucial role in the recruitment of autophagy-related proteins to the phagophore, the precursor to the autophagosome.[6] By inhibiting Vps34, SAR405 prevents the formation of PI3P, thereby blocking autophagosome biogenesis and subsequent autophagic flux.[2][3] SAR405 has been shown to inhibit autophagy induced by various stimuli, including nutrient starvation and mTOR inhibition.[3]

The stereochemistry of SAR405 is critical to its inhibitory activity. The active enantiomer, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, is responsible for the potent inhibition of Vps34.[5] The R-enantiomer, while structurally very similar, is significantly less active, a common phenomenon for chiral molecules interacting with specific biological targets.[1] This difference in activity allows the R-enantiomer to be used as a powerful tool to control for off-target effects in experimental settings.

Data Presentation: Quantitative Activity of SAR405

Table 1: Biochemical Activity of SAR405 (S-enantiomer) against Vps34

| Parameter | Value | Reference |

| IC50 | 1.2 nM | [5] |

| Kd | 1.5 nM | [2] |

Table 2: Cellular Activity of SAR405 (S-enantiomer) in Autophagy Inhibition

| Assay | Cell Line | IC50 | Reference |

| GFP-FYVE Relocalization | HeLa | 27 nM | [3] |

| Autophagosome Formation (mTOR inhibition-induced) | H1299 | 42 nM | [3] |

| Autophagy (Starvation-induced) | HeLa (GFP-LC3) | 419 nM | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of SAR405 and its use in experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Autophagy Signaling Pathway and Inhibition by SAR405

Caption: Autophagy pathway showing Vps34 inhibition by SAR405.

Experimental Workflow for Validating SAR405 Activity and Using the R-Enantiomer as a Negative Control

Caption: Workflow for assessing SAR405 activity and controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing the SAR405 R-enantiomer as a negative control.

Vps34 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of SAR405 and its R-enantiomer on the enzymatic activity of purified Vps34.

-

Materials:

-

Recombinant human Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns) substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT)

-

SAR405 (S-enantiomer) and SAR405 R-enantiomer

-

DMSO (vehicle control)

-

96-well plates

-

Scintillation counter or plate reader

-

-

Protocol:

-

Prepare serial dilutions of SAR405 (S-enantiomer) and SAR405 R-enantiomer in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the test compounds (SAR405 S-enantiomer, R-enantiomer, or DMSO) to the respective wells.

-

Add the Vps34/Vps15 enzyme to all wells except for the negative control (no enzyme).

-

Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PtdIns substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 8M HCl for radioactive assays).

-

For radioactive assays, spot the reaction mixture onto a TLC plate, separate the lipids, and quantify the amount of ³²P-labeled PI3P using a phosphorimager or scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

-

LC3-II Western Blot for Monitoring Autophagy

This assay assesses the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to treatment with SAR405 enantiomers.

-

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or mTOR inhibitor (e.g., Torin1) to induce autophagy

-

SAR405 (S-enantiomer) and SAR405 R-enantiomer

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of SAR405 (S-enantiomer), SAR405 R-enantiomer, or DMSO for a specified time (e.g., 1-2 hours) prior to and during autophagy induction.

-

Induce autophagy by replacing the complete medium with starvation medium or by adding an mTOR inhibitor for a suitable duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-II and normalize to the loading control.

-

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes as punctate structures of LC3 in the cytoplasm.

-

Materials:

-

Cells grown on glass coverslips

-

Autophagy induction medium/reagent

-

SAR405 (S-enantiomer) and SAR405 R-enantiomer

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with SAR405 enantiomers or DMSO, and induce autophagy as described in the Western blot protocol.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.

-

PI3P Quantification Assay

This assay directly measures the cellular levels of PI3P, the product of Vps34 activity.

-

Materials:

-

Cell line of interest

-

Treatment reagents: SAR405 (S-enantiomer), SAR405 R-enantiomer, DMSO

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

PI3P Mass ELISA Kit (e.g., from Echelon Biosciences) or a similar competitive ELISA-based assay.

-

Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more detailed analysis.

-

-

Protocol (using a commercial ELISA kit as an example):

-

Culture and treat the cells with SAR405 enantiomers or DMSO as described previously.

-

After treatment, wash the cells and perform lipid extraction according to the kit manufacturer's protocol. This typically involves cell lysis and separation of the lipid-containing organic phase.

-

Dry the lipid extract.

-

Resuspend the dried lipids in the appropriate assay buffer provided with the kit.

-

Perform the competitive ELISA according to the manufacturer's instructions. This usually involves incubating the lipid samples in wells pre-coated with a PI3P-binding protein, followed by the addition of a PI3P detector protein and a secondary detection reagent.

-

Measure the signal using a plate reader.

-

Calculate the concentration of PI3P in the samples by comparing the signal to a standard curve generated with known amounts of PI3P.

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Differing Activity Profiles of the Stereoisomers of 2,3,5,6TMP-TQS, a Putative Silent Allosteric Modulator of α7 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Cellular World of a Vps34 Inhibitor: A Technical Guide to SAR405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While the primary focus of available research is on the more active enantiomer of SAR405, this document will summarize the existing data, detail relevant experimental protocols, and visualize associated cellular pathways. It is important to note that the R enantiomer of SAR405 has been identified as the less active form of the molecule, though specific quantitative data on its distinct cellular uptake and distribution are not extensively available in the current body of scientific literature.

Core Mechanism of Action: Inhibition of Autophagy and Vesicle Trafficking

SAR405 exerts its cellular effects by targeting Vps34, a critical enzyme in the autophagy pathway and in endosomal trafficking. Vps34 is responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P), a lipid that acts as a docking site for proteins essential for the formation of autophagosomes and the maturation of endosomes.

By competitively binding to the ATP-binding site of Vps34, SAR405 inhibits its kinase activity.[1][2] This blockade of PI3P production leads to two primary cellular consequences:

-

Inhibition of Autophagy: The formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation, is halted. This is a key mechanism, as autophagy is a survival pathway for cancer cells under stress.[3][4] SAR405 has been shown to inhibit autophagy induced by starvation or by mTOR inhibitors.[2][3]

-

Disruption of Vesicle Trafficking: SAR405 affects the maturation of late endosomes and their fusion with lysosomes.[1][3] This disruption of the endolysosomal pathway can impact cellular processes such as protein degradation and receptor recycling.

Quantitative Data on SAR405 Activity

The following tables summarize the key quantitative parameters reported for the active enantiomer of SAR405 across various assays and cell lines.

| Parameter | Value | Description |

| Binding Affinity (Kd) | 1.5 nM | Equilibrium dissociation constant for recombinant Vps34.[2][5] |

| Enzymatic Inhibition (IC50) | 1.0 nM | Concentration for 50% inhibition of recombinant human Vps34 enzyme activity.[1] |

Table 1: Biochemical Activity of SAR405

| Cell Line | Assay | IC50 Value | Notes |

| GFP-FYVE HeLa | On-target activity | 27 nM | Measures the displacement of the PI3P-binding FYVE domain from endosomes.[2] |

| GFP-LC3 HeLa | Starvation-induced autophagy | 419 nM | Measures the inhibition of autophagosome formation (LC3 puncta). |

| GFP-LC3 H1299 | mTOR inhibitor-induced autophagy | 42 nM | Measures the inhibition of autophagy induced by the mTOR inhibitor AZD8055.[2] |

Table 2: Cellular Potency of SAR405 in Autophagy Inhibition

| Cell Line | Combination Agent | IC40 (SAR405 alone) | IC40 (SAR405 in combination) | Fold-change |

| H1299 | Everolimus | 6,039 nM | 380 nM | ~18 |

| ACHN | Everolimus | 20,816 nM | Not specified | Not specified |

| 786-O | Everolimus | 8,091 nM | Not specified | Not specified |

Table 3: Synergistic Anti-proliferative Effects of SAR405 with Everolimus

Experimental Protocols

The following methodologies are central to studying the cellular effects of SAR405.

Cell Culture and Reagents

-

Cell Lines: HeLa, H1299, ACHN, 786-O, and RKO cells have been utilized in studies with SAR405.[1][6]

-

Reagents: SAR405 is typically dissolved in DMSO for in vitro experiments.[1] Autophagy can be induced by starvation (e.g., using Earle's Balanced Salt Solution - EBSS) or with mTOR inhibitors like AZD8055 and everolimus.[5][6]

Autophagy Assays

-

GFP-LC3 Puncta Formation: Cells stably expressing a GFP-LC3 fusion protein are treated with SAR405 under autophagy-inducing conditions. The formation of fluorescent puncta, representing the recruitment of LC3 to autophagosome membranes, is quantified using high-content imaging or fluorescence microscopy.[1][5]

-

LC3-II Conversion by Western Blot: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This is assessed by separating cell lysates via SDS-PAGE and immunoblotting with an anti-LC3 antibody.[2]

-

p62/SQSTM1 Accumulation: p62 is a protein that is selectively degraded by autophagy. Inhibition of autophagy leads to its accumulation, which can be measured by western blot.[1]

Endosomal Trafficking and Lysosomal Function Assays

-

GFP-FYVE Localization: The FYVE domain specifically binds to PI3P on endosomes. In cells expressing a GFP-FYVE reporter, inhibition of Vps34 by SAR405 causes the GFP signal to disperse from punctate endosomal structures into the cytoplasm. This can be visualized by fluorescence microscopy.[1]

-

Cathepsin D Maturation: Lysosomal function can be assessed by examining the maturation of lysosomal proteases like cathepsin D. A defect in lysosomal function, as induced by SAR405, can be observed as a decrease in the mature form of cathepsin D by western blot.[1]

Visualizing Cellular Pathways and Workflows

SAR405 Point of Intervention in the Autophagy Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Toxicity Screening of the SAR405 R Enantiomer

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early identification of potential safety liabilities is paramount to de-risking therapeutic candidates and streamlining the path to clinical trials. This technical guide provides a comprehensive framework for the preliminary toxicity screening of the R enantiomer of SAR405, a compound of interest in the modulation of autophagy. While specific preclinical toxicity data for the R enantiomer of SAR405 is not publicly available, this document outlines the established methodologies and strategic considerations necessary for such an evaluation.

Introduction to SAR405 and its Enantiomers

SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34).[1][2][3][4] This enzyme plays a critical role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, as well as in endosomal trafficking.[1][3] The inhibition of Vps34 by SAR405 disrupts these pathways, leading to an accumulation of autophagosomes and impaired lysosomal function.[3][4] This mechanism of action has generated significant interest in its potential as an anti-cancer agent, particularly in combination with mTOR inhibitors.[1][4][5]

SAR405 is a chiral molecule, and its biological activity resides primarily in one of its enantiomers. The R enantiomer of SAR405 has been described as the less active form of the molecule.[6][7] Despite its lower intended pharmacological activity, a thorough toxicological evaluation of the R enantiomer is a critical step in the nonclinical safety assessment. This ensures that any potential off-target effects or enantiomer-specific toxicities are identified early in development.

Proposed In Vitro Preliminary Toxicity Screening

In vitro toxicology assays are essential first-tier screens to identify potential cellular liabilities with a minimal expenditure of the test compound.[8] These assays provide crucial data to guide further in vivo studies.

Experimental Protocols

2.1.1. General Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of the SAR405 R enantiomer on the viability of various cell lines.

-

Methodology:

-

Cell Lines: A panel of cell lines should be selected to represent a diversity of tissues and potential target organs. A typical panel might include:

-

HepG2 (human hepatocarcinoma) for potential hepatotoxicity.

-

HEK293 (human embryonic kidney) for potential nephrotoxicity.

-

A panel of cancer cell lines relevant to the intended therapeutic indication.

-

-

Compound Preparation: The this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations.

-

Cell Plating and Treatment: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the various concentrations of the this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for a standard duration, typically 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is assessed using a validated method, such as the MTS assay, which measures mitochondrial metabolic activity, or a dye-based method that distinguishes live from dead cells.[9][10]

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2.1.2. Genotoxicity Screening

-

Objective: To assess the potential of the this compound to induce genetic mutations or chromosomal damage.[11]

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations. The test is performed with and without metabolic activation (S9 fraction) to identify potential genotoxicity of the parent compound and its metabolites.[11]

-

In Vitro Micronucleus Test: This assay is conducted in mammalian cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[11]

-

-

Data Analysis: For the Ames test, a significant increase in the number of revertant colonies compared to the control is considered a positive result. For the micronucleus test, a significant increase in the frequency of micronucleated cells indicates a genotoxic potential.

2.1.3. hERG Channel Inhibition Assay

-

Objective: To evaluate the potential of the this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical indicator of potential cardiotoxicity.

-

Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This technique directly measures the flow of ions through the hERG channel in cells stably expressing the channel.

-

Data Analysis: The concentration of the this compound that causes 50% inhibition of the hERG current (IC50) is determined.

Data Presentation: Hypothetical In Vitro Toxicity Data

The following table illustrates how quantitative data from these in vitro assays would be presented. Note: These are example values and do not represent actual experimental data for the this compound.

| Assay | Cell Line/System | Endpoint | Result (IC50) |

| Cytotoxicity (72h) | HepG2 | Cell Viability | > 100 µM |

| Cytotoxicity (72h) | HEK293 | Cell Viability | > 100 µM |

| Ames Test | S. typhimurium (TA98, TA100) | Mutagenicity | Negative |

| In Vitro Micronucleus | CHO-K1 | Clastogenicity | Negative |

| hERG Inhibition | HEK293-hERG | K+ Current | > 30 µM |

Proposed In Vivo Preliminary Toxicity Screening

Following the in vitro assessment, a preliminary in vivo study is essential to understand the compound's effects in a whole-organism system.[12]

Experimental Protocol

-

Objective: To assess the acute toxicity and tolerability of the this compound in a rodent model.

-

Methodology:

-

Animal Model: A standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice, is used.[13] Both male and female animals are included.

-

Dose Formulation and Administration: The this compound is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A range of doses is selected based on the in vitro cytotoxicity data and any available pharmacokinetic information.

-

Study Design: A single-dose acute toxicity study is typically performed. Animals are divided into several groups, including a vehicle control group and at least three dose-level groups.

-

Monitoring: Animals are observed for clinical signs of toxicity, changes in body weight, and mortality for a period of up to 14 days.[14]

-

Terminal Procedures: At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.[14]

-

-

Data Analysis: The study aims to identify a Maximum Tolerated Dose (MTD) and any target organs of toxicity.

Data Presentation: Hypothetical In Vivo Toxicity Data

The following table provides an example of how key findings from a preliminary in vivo study would be summarized. Note: These are example values and do not represent actual experimental data for the this compound.

| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |

| Mean Body Weight Change (Day 14) | +10% | +9% | +5% | -2% |

| Key Clinical Signs | None Observed | None Observed | Mild Lethargy | Lethargy, Piloerection |

| Target Organs (Histopathology) | No Findings | No Findings | No Findings | Minimal hepatocellular vacuolation |

Visualization of Key Pathways and Workflows

SAR405 Signaling Pathway

The primary mechanism of action of SAR405 involves the inhibition of Vps34, which blocks the production of phosphatidylinositol 3-phosphate (PI3P). This, in turn, inhibits the recruitment of downstream effectors necessary for autophagosome formation and maturation.

Caption: Mechanism of action of SAR405 via inhibition of PIK3C3/Vps34.

In Vitro Toxicity Screening Workflow

The following diagram illustrates a typical workflow for the in vitro preliminary toxicity screening of a compound like the this compound.

References

- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. criver.com [criver.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro toxicity studies of polymer-coated gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

- 12. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats | Semantic Scholar [semanticscholar.org]

- 14. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecific Landscape of SAR405: A Technical Guide to a Potent Vps34 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). A critical aspect of drug development is understanding the stereochemistry of a compound and its implications for biological activity. This document clarifies the stereochemical nature of the widely studied SAR405 and presents a comprehensive overview of its mechanism of action, signaling pathways, and pharmacological effects based on available scientific literature.

The Stereochemistry of SAR405: A Singular Entity in Research

A thorough investigation of the scientific literature and chemical databases reveals that SAR405 is a specific stereoisomer with the IUPAC name: (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one .[1][2][3][4] The designations "(S)" and "(R)" at the chiral centers confirm that the commercially available and studied form of SAR405 is a single, specific enantiomer.

Despite the existence of other potential stereoisomers, there is a conspicuous absence of publicly available data on the synthesis or biological evaluation of other enantiomers or a racemic mixture of SAR405. Therefore, a direct comparative analysis of the "stereospecific effects of SAR405 enantiomers" is not possible based on current scientific literature. This guide will focus on the well-characterized (S, R)-SAR405.

Mechanism of Action and Signaling Pathway

(S, R)-SAR405 is a highly potent and selective ATP-competitive inhibitor of Vps34.[5] Vps34 is the sole class III PI3K in mammals and plays a crucial role in the initiation of autophagy and in endosomal trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). By inhibiting Vps34, SAR405 blocks the production of PI3P, thereby impeding the formation of autophagosomes and disrupting the maturation of endosomes.

The primary signaling pathway affected by SAR405 is the autophagy pathway. Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. It is initiated by the formation of a double-membraned vesicle called the autophagosome, a process that is critically dependent on Vps34 activity.

Caption: Signaling pathway of SAR405-mediated Vps34 inhibition and its effect on autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data for (S, R)-SAR405 from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of (S, R)-SAR405 against Vps34

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.2 nM | Recombinant human Vps34, in vitro kinase assay | [5] |

| Kd | 1.5 nM | Biochemical assay | [2] |

Table 2: Cellular Activity of (S, R)-SAR405

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Autophagy) | 419 nM | Starved HeLa cells | GFP-LC3 assay | [5] |

| IC50 (Autophagy) | 42 nM | H1299 cells | Autophagosome formation induced by mTOR inhibitor | [6] |

| IC50 (Vps34 activity) | 27 nM | GFP-FYVE-transfected HeLa cells | Cellular Vps34 assay | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Vps34 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant Vps34.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Vps34 is purified. Phosphatidylinositol (PI) is used as the substrate.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, MgCl2, and the Vps34 enzyme.

-

Inhibitor Addition: Serial dilutions of SAR405 are added to the reaction mixture.

-

Initiation and Incubation: The reaction is initiated by the addition of the PI substrate. The mixture is incubated at a controlled temperature for a specific duration.

-